

An In-depth Technical Guide to the Physical and Chemical Properties of Manninotriose

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Compound of Interest

Compound Name: Manninotriose

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Abstract

Manninotriose (C₁₈H₃₂O₁₆) is a naturally occurring trisaccharide with significant implications in plant biology, human nutrition, and therapeutics. As a member of the Raffinose Family Oligosaccharides (RFOs), it plays a role in plant metabolism and stress tolerance. For humans, it is recognized as a functional prebiotic, selectively promoting the growth of beneficial gut microbiota. This technical guide provides a comprehensive overview of the core physical and chemical properties of **manninotriose**, details established experimental protocols for its isolation and analysis, and illustrates its metabolic context. All quantitative data are summarized for clarity, and key processes are visualized using standardized diagrams to support research and development efforts.

Core Physical and Chemical Properties

Manninotriose is a non-reducing trisaccharide composed of two α-D-galactose units and one D-glucose unit, linked by α(1 → 6) glycosidic bonds. Its formal chemical name is α-D-Galactopyranosyl-(1 → 6)-α-D-galactopyranosyl-(1 → 6)-D-glucose.[1][2] The compound typically presents as a white to off-white crystalline powder.[3]

Quantitative Physical and Chemical Data

The key physicochemical properties of **manninotriose** are summarized in the table below for easy reference and comparison.

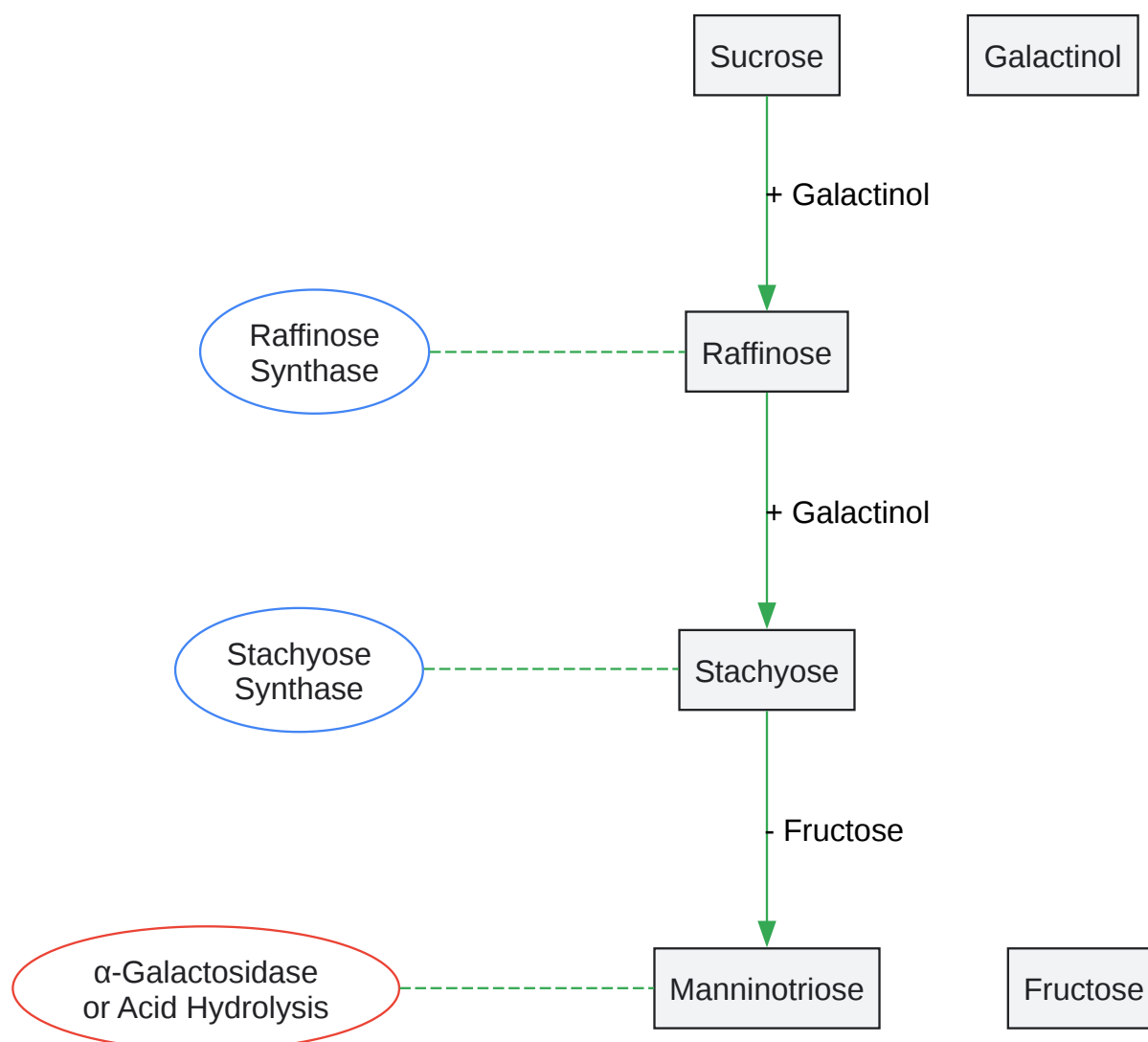
Property	Value	Citation(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[1][4][5]
Molecular Weight	504.44 g/mol	[1][4][5]
CAS Number	13382-86-0	[4][5]
Appearance	White to off-white crystalline powder	[3]
Solubility	Water: 83.3 mg/mL (165.13 mM) DMSO: Up to 100 mg/mL (198.23 mM) Soluble in methanol, ethanol.	[3][4][6]
Optical Rotation [α]D	+167° (c=1, H ₂ O)	[7]
Storage Conditions	Store at -20°C for long-term stability (powder form). Stock solutions should be stored at -80°C (up to 1 year) or -20°C (1 month).	[5][6]
IUPAC Name	(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal	[1][2]

Biological Significance and Metabolic Pathways

Manninotriose is a key intermediate in the metabolism of Raffinose Family Oligosaccharides (RFOs) in various plants, such as red deadnettle (*Lamium purpureum*) and is found in plants like *Rehmannia glutinosa*.^{[2][6]} RFOs are involved in carbon storage, transport, and conferring tolerance to abiotic stresses.^{[3][8]}

Raffinose Family Oligosaccharide (RFO) Metabolism

Manninotriose is derived from the hydrolysis of the tetrasaccharide stachyose. This enzymatic process cleaves a fructose molecule from stachyose, yielding **manninotriose**. This pathway is significant in legumes and other plant seeds.^[9]

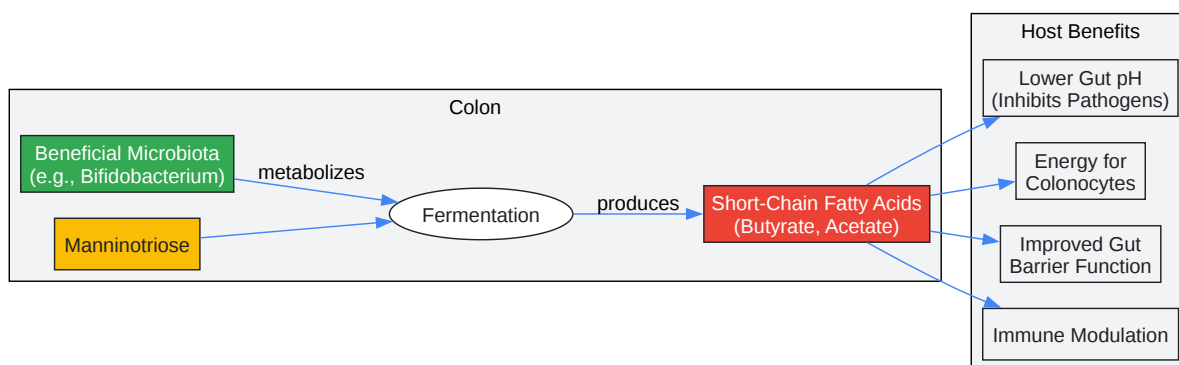


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Biosynthesis pathway of **Manninotriose** from Sucrose.

Prebiotic Mechanism of Action

As a prebiotic, **manninotriose** resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) in the colon. [10] This fermentation produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which lower the gut pH, inhibit pathogen growth, and serve as an energy source for colonocytes, thereby improving gut barrier function and modulating the immune system.[11][12]

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General mechanism of action for **Manninotriose** as a prebiotic.

Experimental Protocols

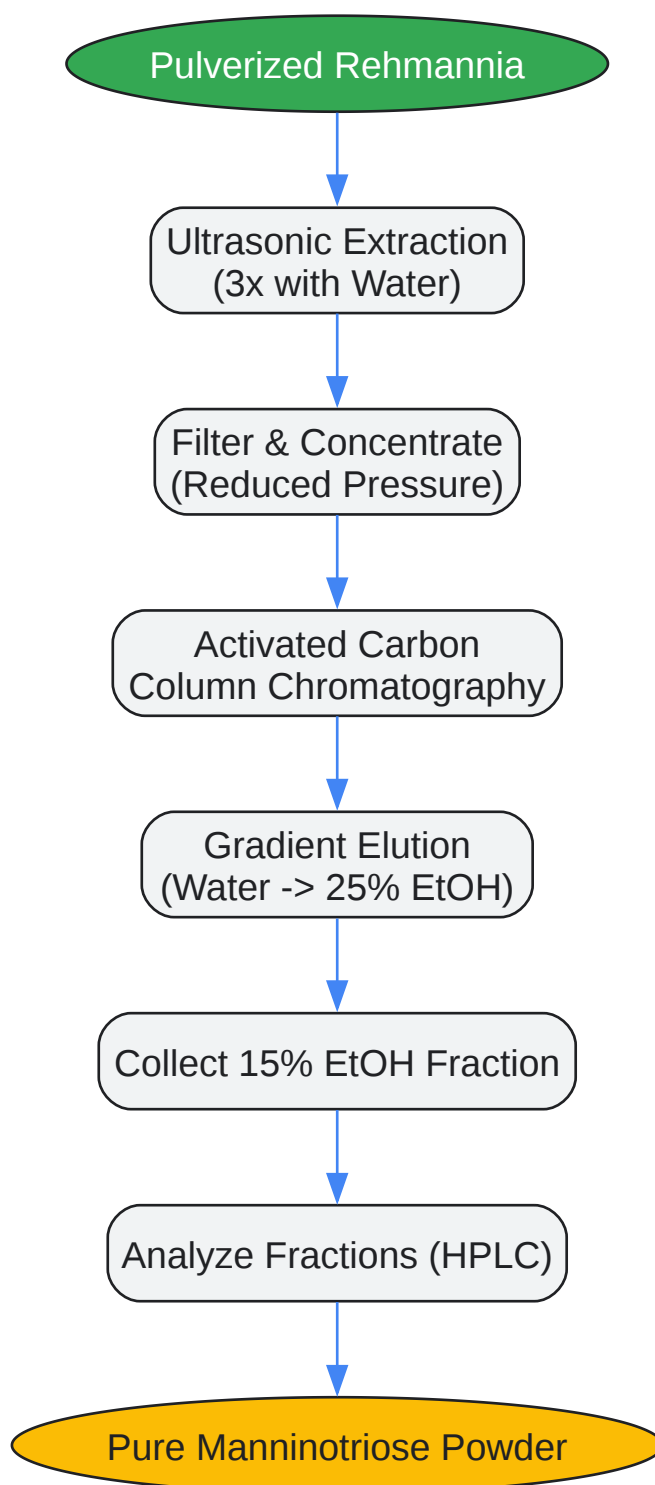
Accurate characterization and quantification of **manninotriose** require robust experimental methods. The following sections detail established protocols for its isolation, purification, and analytical determination.

Isolation and Purification from *Rehmannia glutinosa*

Manninotriose can be efficiently isolated from its natural source, *Rehmannia glutinosa* (glutinous rehmannia), using activated carbon chromatography with a gradient elution.^[6]

Methodology:

- **Extraction:** Pulverized *Rehmannia glutinosa* (200 g) is extracted with 10 times its volume of water via ultrasonic extraction for 1 hour. This process is repeated three times.
- **Concentration:** The pooled aqueous extracts are filtered and concentrated under reduced pressure to yield a medicinal extract (approx. 80 g).
- **Chromatography Preparation:** An activated carbon column (e.g., 3.5 cm diameter, 40 cm length) is prepared using a wet packing method with water.
- **Sample Loading:** The concentrated extract is applied to the equilibrated activated carbon column.
- **Gradient Elution:** The column is eluted sequentially with a gradient of ethanol in water:
 - Distilled water (to remove monosaccharides).
 - 5% ethanol.
 - 10% ethanol.
 - 15% ethanol (this fraction contains the highest concentration of **manninotriose**).
 - 25% ethanol.
- **Fraction Collection & Analysis:** Fractions are collected and analyzed (e.g., by HPLC) to identify and pool those containing pure **manninotriose**.
- **Final Processing:** The pooled **manninotriose** fractions are concentrated and dried to yield the final purified powder.



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Workflow for the isolation of **Manninotriose**.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a standard method for the quantification of **manninotriose** and other oligosaccharides that lack a UV chromophore.^{[13][14]}

Methodology:

- Instrumentation: HPLC system equipped with a refractive index detector (RID).
- Column: A carbohydrate analysis column, such as COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm).^[13]
- Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: Refractive Index Detector (e.g., SHIMADZU RID-10A).
- Sample Preparation: Samples and standards are dissolved in the mobile phase, filtered through a 0.22 µm filter, and degassed before injection.
- Quantification: A calibration curve is generated using certified **manninotriose** standards of known concentrations. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

Structural Elucidation

The definitive structure of **manninotriose** is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the proton and carbon framework of the molecule. 2D NMR experiments (e.g.,

COSY, HSQC, HMBC) are essential to establish the connectivity between monosaccharide units and the specific nature of the $\alpha(1 \rightarrow 6)$ glycosidic linkages.[9][15]

- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (504.44 g/mol) and provide fragmentation patterns that support the trisaccharide structure.[9]

Conclusion

Manninotriose is a well-characterized trisaccharide with defined physical, chemical, and biological properties. Its role as a prebiotic and its presence in plant metabolic pathways make it a compound of high interest for the food, pharmaceutical, and agricultural industries. The experimental protocols outlined in this guide provide a robust framework for the reliable isolation, quantification, and characterization of **manninotriose**, facilitating further research into its applications and mechanisms of action. The continued study of this functional oligosaccharide holds promise for the development of novel health-promoting products and therapeutics.

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